Thiol-PEG6-Alcohol
Overview
Description
Thiol-PEG6-Alcohol: is a polyethylene glycol (PEG)-based compound that contains a thiol group (-SH) and an alcohol group (-OH). It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Mechanism of Action
- Its primary role is to connect two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
- Storage conditions: Pure form at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Thiol-PEG6-Alcohol plays a crucial role in biochemical reactions as a part of PROTACs . It interacts with various enzymes and proteins, facilitating the degradation of target proteins . The nature of these interactions is largely dependent on the specific target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage .
Cellular Effects
In the context of cellular processes, this compound influences cell function by modulating the levels of specific proteins . This can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. As a component of PROTACs, it contributes to the temporal control of protein degradation
Dosage Effects in Animal Models
The effects of this compound, as a part of PROTACs, can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway as a component of PROTACs . It interacts with various enzymes in this pathway, leading to the degradation of target proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the properties of the PROTACs it is a part of
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiol-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with thiol-containing reagents. One common method involves the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds under controlled conditions. The process involves purification steps such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiol-PEG6-Alcohol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; aqueous or organic solvents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine; aqueous buffers.
Substitution: Alkyl halides; organic solvents like dichloromethane.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Thioethers.
Scientific Research Applications
Chemistry: Thiol-PEG6-Alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting E3 ubiquitin ligases .
Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and cellular signaling pathways .
Medicine: this compound is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of targeted therapies for diseases such as cancer.
Industry: In industrial applications, this compound is used in the production of bioconjugates and as a stabilizer in various formulations .
Comparison with Similar Compounds
Thiol-PEG4-Alcohol: Contains a shorter PEG chain, resulting in different solubility and flexibility properties.
Thiol-PEG8-Alcohol: Contains a longer PEG chain, providing increased solubility and flexibility.
Thiol-PEG6-Acid: Contains a carboxylic acid group instead of an alcohol group, offering different reactivity and applications.
Uniqueness: Thiol-PEG6-Alcohol is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVCADZZSNWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773021 | |
Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194425-46-2 | |
Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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